3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリル

概要

説明

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリルは、特にカルコン誘導体の形成において、有機合成の前駆体として役立ちます。カルコンは、多様な生物活性を持つ有機化合物のグループであり、様々な薬理活性物質の合成に使用されます。 例えば、4-クロロベンズアルデヒドとアセトフェノンのクライスン・シュミット縮合により、医薬品化学における潜在的な用途を持つ新規カルコン化合物が得られます .

抗寄生虫研究

この化合物は、特に、無視されている熱帯病であるリーシュマニア症の研究において、抗寄生虫研究に有望な結果を示しています。3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリルから合成できるハロゲン化カルコンは、抗寄生虫性を有することが知られています。 これらの化合物は、毎年100万人以上の人々に影響を与えているリーシュマニア症などの病気に対するより良い治療法につながる可能性があります .

非線形光学

非線形光学の分野では、3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリル誘導体は、その電子、光学、非線形光学特性について研究されています。これらの材料は、光スイッチング、メモリデバイス、信号処理などの用途において重要です。 この化合物の誘導体は、光電子デバイスの製造における鍵となる、第2高調波発生と第3高調波発生の強化に潜在的な可能性を示しています .

電気光学材料

3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリル誘導体の電気光学特性は、光偏光を制御するために使用される電気光学ポッケルスセルでの使用に適しています。 これらの材料は、高い電気光学係数により、高度なフォトニックデバイスの開発に大きく貢献することができます .

薬物送達システム

研究によると、3-(4-クロロフェニル)-2,2-ジメチルプロパンニトリルの誘導体は、薬物送達システムでの使用を検討できる可能性があります。 これらの化学構造は、医薬品化合物の有効性と標的化を向上させることができる、新規な送達メカニズムの開発を可能にする可能性があります.

バイオテクノロジーアプリケーション

この化合物の誘導体は、バイオセンサーの開発や特定の生化学反応の触媒など、バイオテクノロジーでも応用が見られます。 さらなる研究により、これらの化合物をバイオテクノロジーの革新に活用するための新たな方法が明らかになる可能性があります.

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been found to inhibit the proliferation of certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might interact with its targets to induce changes that inhibit certain cellular processes.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and to be metabolically stable in vitro . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

Similar compounds have been found to have inhibitory actions on certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have inhibitory effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds, such as triclocarban, are structurally similar to pesticides and some drugs , suggesting that environmental factors could potentially influence the action of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.

生化学分析

Biochemical Properties

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating oxidative stress within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human dopaminergic neuroblastoma cells (SH-SY5Y), it has been observed to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile in laboratory settings have been studied extensively. Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under certain conditions and continues to exert its protective effects against oxidative stress

Dosage Effects in Animal Models

The effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits protective effects against oxidative stress, while at higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in oxidative stress pathways, which help in reducing reactive oxygen species levels and protecting cells from oxidative damage . Understanding these metabolic pathways is crucial for determining its overall impact on cellular health.

Transport and Distribution

The transport and distribution of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, thereby affecting its overall efficacy.

Subcellular Localization

The subcellular localization of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

生物活性

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

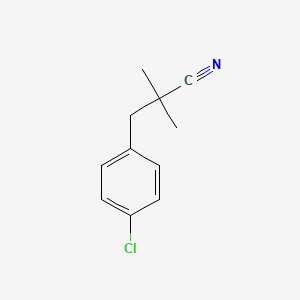

The chemical structure of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile can be represented as follows:

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

This compound features a chlorophenyl group attached to a dimethylpropanenitrile backbone, contributing to its unique biological properties.

The biological activity of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for multiple receptors, including potential interactions with cannabinoid receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines .

- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against a range of pathogens.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study focused on the anticancer effects of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile in glioblastoma models. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in vitro. The study highlighted its mechanism involving the modulation of AKT signaling pathways, which are critical in cancer progression .

Pharmacokinetics and Metabolism

The pharmacokinetics of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile have not been extensively studied; however, initial assessments suggest it may undergo metabolic transformations that affect its bioavailability and efficacy. Understanding these pathways is crucial for optimizing therapeutic applications.

特性

IUPAC Name |

3-(4-chlorophenyl)-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUVVKMNMOYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266976 | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252672-59-5 | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。